Rotenonone

Vue d'ensemble

Description

Rotenone is a naturally occurring isoflavone found in the roots, stems, and seeds of several plants, particularly those in the Fabaceae family, such as the jicama vine and members of the genera Lonchocarpus, Millettia, Tephrosia, and Derris . It is a colorless to red crystalline solid that has been used historically as a broad-spectrum insecticide and piscicide . Rotenone interferes with cellular respiration, making it effective in pest control and fish management .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rotenone can be synthesized through various chemical routes, although it is primarily extracted from natural sources. The synthetic process involves the cyclization of specific precursors to form the furanoflavonoid structure characteristic of rotenone . The reaction conditions typically require controlled temperatures and the presence of catalysts to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods: Industrial production of rotenone involves the extraction from plant sources, particularly the roots of Derris and Lonchocarpus species . The extraction process includes grinding the plant material, followed by solvent extraction using organic solvents such as ether or acetone . The crude extract is then purified through crystallization or chromatography to obtain pure rotenone .

Analyse Des Réactions Chimiques

Types of Reactions: Rotenone undergoes several types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Reduction of rotenone can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various derivatives of rotenone with altered functional groups, which can exhibit different biological activities .

Applications De Recherche Scientifique

Rotenone has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of electron transport and oxidative phosphorylation.

Biology: Rotenone is employed in research on cellular respiration and mitochondrial function.

Industry: Rotenone-based agrochemicals are used for pest control in agriculture and fishery management.

Mécanisme D'action

Rotenone exerts its effects primarily by inhibiting complex I of the mitochondrial electron transport chain . This inhibition prevents the transfer of electrons from iron-sulfur centers to ubiquinone, leading to a blockade of oxidative phosphorylation and a reduction in ATP production . The resulting energy deficit and generation of reactive oxygen species cause cellular damage and apoptosis .

Comparaison Avec Des Composés Similaires

. Similar compounds include:

Uniqueness of Rotenone: Rotenone is unique due to its potent inhibition of mitochondrial complex I and its historical significance as one of the first described rotenoids . Its ability to induce Parkinson-like symptoms has made it a valuable tool in neurodegenerative disease research .

Activité Biologique

Rotenone is a naturally occurring compound primarily known for its insecticidal properties, derived from several plant species, particularly those in the Derris genus. Its biological activity extends beyond pest control, impacting various biological systems, particularly in relation to mitochondrial function and neurotoxicity. This article explores the multifaceted biological activities of rotenone, supported by diverse research findings, data tables, and case studies.

Rotenone is recognized as a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), which plays a crucial role in the electron transport chain. By inhibiting this complex, rotenone disrupts ATP production, leading to increased reactive oxygen species (ROS) generation and subsequent oxidative stress in cells. This mechanism underlies many of its toxicological effects, particularly in neuronal cells.

Key Findings on Complex I Inhibition

- Inhibition Potency : Studies indicate that rotenone can reduce complex I activity by 70-80% within hours of exposure .

- Oxidative Stress : The inhibition leads to ATP depletion and promotes apoptosis through ROS accumulation .

- Histopathological Changes : In liver tissues, rotenone exposure results in significant glycogen loss and alterations in cellular morphology .

Neurotoxic Effects

Rotenone's neurotoxic effects have been extensively studied, particularly regarding its association with Parkinson's disease-like symptoms in various models.

Case Study: Effects on Neurotransmitter Synthesis

A study on the Asian shore crab (Hemigrapsus sanguineus) demonstrated that chronic low-dose exposure to rotenone significantly reduced the activity of dopamine (DA) and acetylcholine (ACh) synthesis enzymes. This reduction correlated with decreased locomotor activity and behavioral changes indicative of Parkinsonian symptoms. Specifically:

- Tyrosine Hydroxylase Reduction : Immunocytochemistry revealed decreased levels of tyrosine hydroxylase in the central nervous system, affecting DA synthesis.

- Cholinergic Neuron Damage : The activity of cholinergic neurons was also impaired, leading to diminished ACh levels .

Protective Compounds Against Rotenone Toxicity

Research has identified potential protective compounds that may mitigate the toxic effects of rotenone. For instance, 1,4-naphthoquinones (1,4-NQs) have shown promise in protecting neuronal cells from rotenone-induced toxicity.

Efficacy of 1,4-Naphthoquinones

- Cell Viability : In vitro studies indicated that compounds U-443 and U-573 increased cell viability by 17.7% and 23.3%, respectively, when pre-treated before rotenone exposure .

- Reduction of ROS : These compounds significantly decreased ROS production in neuronal cells exposed to rotenone, suggesting their potential as neuroprotective agents .

Summary of Biological Activities

The following table summarizes key biological activities and effects associated with rotenone exposure:

Propriétés

Numéro CAS |

4439-62-7 |

|---|---|

Formule moléculaire |

C23H18O7 |

Poids moléculaire |

406.4 g/mol |

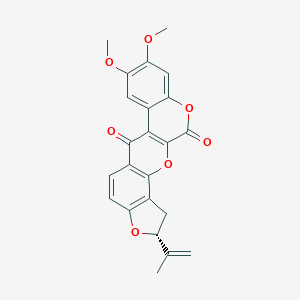

Nom IUPAC |

16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaene-12,21-dione |

InChI |

InChI=1S/C23H18O7/c1-10(2)15-8-13-14(28-15)6-5-11-20(24)19-12-7-17(26-3)18(27-4)9-16(12)29-23(25)22(19)30-21(11)13/h5-7,9,15H,1,8H2,2-4H3 |

Clé InChI |

CWZIPBGXMLRVIC-UHFFFAOYSA-N |

SMILES |

CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4=O)OC)OC |

SMILES isomérique |

CC(=C)[C@H]1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4=O)OC)OC |

SMILES canonique |

CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4=O)OC)OC |

Synonymes |

NSC 219968; (2R)-1,2-Dihydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6,12-dione |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.